lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate
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Overview
Description
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate is a chemical compound that contains lithium, sulfur, and carbon atoms It is part of the broader class of organolithium compounds, which are known for their reactivity and utility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate typically involves the reaction of 4-(ethylsulfanyl)-2-oxobutanoic acid with a lithium reagent. One common method is to react the acid with lithium hydroxide in an appropriate solvent under controlled temperature conditions. The reaction can be represented as follows:
4-(ethylsulfanyl)-2-oxobutanoic acid+LiOH→lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving precise control of reaction conditions such as temperature, pressure, and solvent choice. Advanced techniques like continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of biological pathways involving lithium and sulfur.
Industry: Utilized in the development of advanced materials, including polymers and battery components.
Mechanism of Action
The mechanism of action of lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and signaling pathways, while the ethylsulfanyl group can participate in redox reactions. The compound’s effects are mediated through its ability to alter the redox state of cellular components and influence enzyme activity.
Comparison with Similar Compounds
Similar Compounds
- Lithium 4-(methylsulfanyl)-2-oxobutanoate
- Lithium 4-(propylsulfanyl)-2-oxobutanoate
- Lithium 4-(butylsulfanyl)-2-oxobutanoate
Uniqueness
Lithium(1+) 4-(ethylsulfanyl)-2-oxobutanoate is unique due to the specific length and structure of its ethylsulfanyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, propyl, and butyl analogs, the ethylsulfanyl group provides a balance of steric and electronic effects that can enhance its utility in various applications.
Properties
IUPAC Name |
lithium;4-ethylsulfanyl-2-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3S.Li/c1-2-10-4-3-5(7)6(8)9;/h2-4H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQBEURVJGBLLV-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCSCCC(=O)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9LiO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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